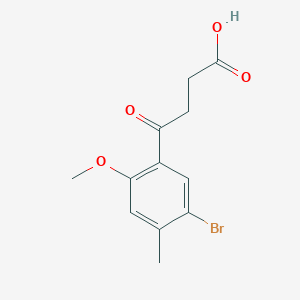

4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The name suggests that it has a bromo, methoxy, and methyl substituents on the phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (the ‘phenyl’ part of the name) with bromo, methoxy, and methyl substituents, and a butanoic acid group attached to the ring .Chemical Reactions Analysis

As an aromatic carboxylic acid, this compound could potentially undergo reactions typical of these functional groups, such as electrophilic aromatic substitution or reactions of the carboxylic acid group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .Scientific Research Applications

Medicinal Chemistry Applications

Glycolic Acid Oxidase Inhibition : Derivatives of 4-substituted 2,4-dioxobutanoic acids, which share structural similarities with 4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid, have been synthesized and shown to be potent inhibitors of porcine liver glycolic acid oxidase. This suggests potential applications in treating disorders related to glycolic acid accumulation (Williams et al., 1983).

Leukotriene D4 Antagonists and 5-Lipoxygenase Inhibitors : Compounds structurally related to 4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid have been tested as inhibitors of leukotriene D4 and 5-lipoxygenase, indicating potential for treating inflammatory conditions (Musser et al., 1987).

Marine Natural Products

- Bromophenol Derivatives : Studies on the red alga Rhodomela confervoides have identified bromophenol derivatives structurally related to 4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid, which exhibited antioxidant activity, suggesting their potential application in food and pharmaceutical industries as natural antioxidants (Li et al., 2011).

Chemical Synthesis

- Surfactant Synthesis : A novel surfactant 4-((4-Bromophenyl)(dodecyl)amino)-4-oxobutanoic acid containing a benzene ring was synthesized via a copper-catalyzed cross-coupling reaction. Its unusual premicellar aggregation properties below the critical micelle concentration (CMC) indicate potential applications in creating advanced materials with unique properties (Chen et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(5-bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-7-5-11(17-2)8(6-9(7)13)10(14)3-4-12(15)16/h5-6H,3-4H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIRTDWNIYCATB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)CCC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2960218.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2960219.png)

![Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B2960223.png)

![1,5-Dimethyl-9-azabicyclo[3.3.1]nonan-3-one;hydrochloride](/img/structure/B2960226.png)

![5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2960227.png)

![N,N-dimethyl-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2960233.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2960237.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2960239.png)